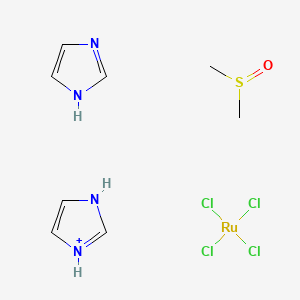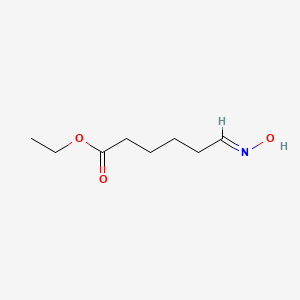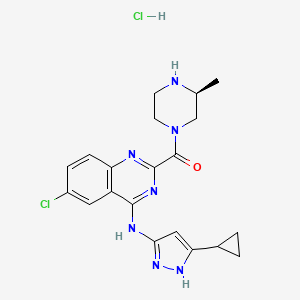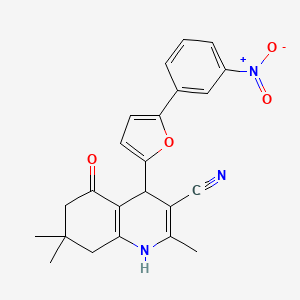
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, suggests a multifaceted compound with diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the reaction of amines with aldehydes or ketones . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles under mild conditions . The inclusion of various functional groups, such as arylhalides and heterocycles, is possible through this method.
. The reaction conditions typically involve moderate temperatures and the presence of a catalyst.
Tetrachlororuthenium complexes can be prepared by reacting ruthenium trichloride with chlorine gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions using automated reactors and continuous flow systems . The production of methylsulfinylmethane is typically achieved through catalytic oxidation processes in large reactors, ensuring high yield and purity . Tetrachlororuthenium complexes are produced in specialized facilities equipped to handle reactive gases and transition metal complexes .
Analyse Chemischer Reaktionen
Types of Reactions
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Halides, amines, and other nucleophiles are used in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Imidazole and imidazolium moieties can interact with enzymes and receptors, modulating their activity . Methylsulfinylmethane acts as a solvent and stabilizer, enhancing the solubility and reactivity of the compound . Tetrachlororuthenium complexes can participate in redox reactions, altering the oxidation state of the metal center and influencing its coordination properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-imidazole: A simple imidazole derivative with broad applications in chemistry and biology.
1H-imidazol-3-ium: An imidazolium salt with unique reactivity and stability.
Tetrachlororuthenium: A ruthenium complex with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” lies in its combination of functional groups and elements, providing a multifaceted compound with diverse reactivity and applications. The presence of both imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, offers a unique platform for exploring new chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H15Cl4N4ORuS+ |
|---|---|
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+4/p-3 |
InChI-Schlüssel |
HIAWXYSWERGOAJ-UHFFFAOYSA-K |
Kanonische SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.Cl[Ru](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)

![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
![Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11937360.png)

![N-[(3S,4S)-1-(cyclopropylmethyl)-3-[(1-pyrimidin-2-ylcyclopropyl)carbamoyl]piperidin-4-yl]-5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11937379.png)
![4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile](/img/structure/B11937383.png)
![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine](/img/structure/B11937386.png)
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)



![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
